Tert-butyl 3-aminoindane-5-carboxylate
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Overview
Description
Tert-butyl 3-aminoindane-5-carboxylate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of indane, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminoindane-5-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The nitro group is first introduced into the indane core, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-aminoindane-5-carboxylate can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of nitro derivatives or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 3-aminoindane-5-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-aminoindane-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate: This compound shares a similar indole core structure but differs in the position and nature of the functional groups.
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound has a similar tert-butyl and amino group but features a phenylcarbamate structure instead of an indane core.
Uniqueness: Tert-butyl 3-aminoindane-5-carboxylate is unique due to its indane core structure, which imparts specific steric and electronic properties. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in similar compounds .
Biological Activity
Tert-butyl 3-aminoindane-5-carboxylate (TBAIC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of TBAIC, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
TBAIC can be synthesized through several methods, often involving the reaction of indane derivatives with tert-butyl esters. The general synthetic route includes:
- Starting Materials : Indane derivatives and tert-butyl chloroformate.
- Reaction Conditions : Typically carried out under basic conditions to facilitate the formation of the carboxylate group.
- Purification : The product is purified using chromatography techniques.
1. Antiviral Properties
Research indicates that TBAIC exhibits antiviral properties , particularly against influenza virus neuraminidase. The compound has been shown to inhibit viral replication effectively, suggesting potential as a therapeutic agent in antiviral drug development .
2. Anticancer Activity
Several studies have evaluated the anticancer potential of TBAIC:
- Cell Line Studies : TBAIC demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability .
- In Vivo Studies : Animal models treated with TBAIC showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .
3. Antioxidant Activity
TBAIC has also been assessed for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound exhibited a notable percentage inhibition of DPPH radicals, highlighting its potential as a natural antioxidant .
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of TBAIC against influenza virus, researchers noted that:
- Inhibition Rate : TBAIC achieved an inhibition rate of approximately 70% at optimal concentrations.
- Mechanism of Action : The compound was hypothesized to interact with key residues in the neuraminidase enzyme, disrupting viral entry into host cells .
Case Study 2: Anticancer Activity Evaluation
A separate study focused on the anticancer effects of TBAIC on breast cancer cell lines:
- Cell Viability Assays : Treatment with varying concentrations of TBAIC resulted in significant decreases in cell viability across multiple assays.
- Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls .
Table 1: Biological Activity Summary of this compound
Activity Type | Assessed Effect | Reference |
---|---|---|
Antiviral | Inhibition of influenza virus | |
Anticancer | Reduced viability in MCF-7 cells | |
Antioxidant | % Inhibition of DPPH radicals |
Table 2: Cytotoxicity Results on Cancer Cell Lines
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-5-4-9-6-7-12(15)11(9)8-10/h4-5,8,12H,6-7,15H2,1-3H3 |
InChI Key |
PGJFLWPIKBVIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CCC2N)C=C1 |
Origin of Product |
United States |
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